molecular formula C15H18N4O4 B11442135 N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11442135
M. Wt: 318.33 g/mol
InChI Key: MMULFWCAMAVSMM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide: is an organic compound that belongs to the class of amides It features a complex structure with a methoxyphenyl group, a nitro-substituted pyrazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amide Formation: The final step involves the coupling of the nitrated pyrazole with 4-methoxyphenylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide.

    Reduction: Formation of N-(4-methoxyphenyl)-4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Similar structure but lacks the methyl group on the pyrazole ring.

    N-(4-methoxyphenyl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Similar structure but lacks the nitro group.

Uniqueness

N-(4-methoxyphenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C15H18N4O4/c1-11-10-14(19(21)22)17-18(11)9-3-4-15(20)16-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,20)

InChI Key

MMULFWCAMAVSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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